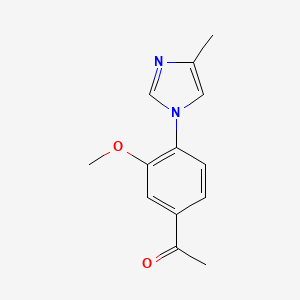
(4,6-Dichloropyrimidin-2-yl)methanol
説明
“(4,6-Dichloropyrimidin-2-yl)methanol” is a chemical compound with the molecular formula C5H4Cl2N2O and a molecular weight of 179 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 274.1±30.0 °C and a predicted density of 1.575±0.06 g/cm3 . Its pKa value is predicted to be 12.89±0.10 .科学的研究の応用
Synthesis of Derivatives and Biological Evaluation
A study focused on the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters under various conditions, leading to derivatives with potential biological activity. This research paved the way for synthesizing unknown derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, exploring their synthesis features and potential as biologically active compounds (Zinchenko et al., 2018).
Antimicrobial and Anticancer Agents
Another investigation produced novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, evaluating them as potential antimicrobial and anticancer agents. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, alongside good to excellent antimicrobial activity (Hafez et al., 2016).
Catalytic Applications and Molecular Dynamics
Research on methanol's impact on lipid dynamics in biological and synthetic membranes revealed its significant effect on accelerating 1,2-dimyristoyl-sn-glycero-3-phosphocholine flip-flop and transfer rates. This study highlights the importance of solvents like methanol in studying transmembrane proteins/peptides and their influence on membrane composition and function (Nguyen et al., 2019).
Structural and Mechanistic Insights
The synthesis of phenyl(2-phenyl-2,3-dihydro-1H-perimidin-2-yl)methanone and its conversion to corresponding alcohol demonstrated the significance of structural and mechanistic studies in understanding compound formation and stabilization. Such insights are crucial for developing new materials and compounds with tailored properties (Anga et al., 2014).
Solubility and Solution Thermodynamics
Investigations into the solubility and solution thermodynamics of 2-amino-4,6-dichoropyrimidine in various solvents provided essential data for purification and theoretical studies. This research contributes to the understanding of solubility behaviors in different solvents, aiding in the design of more efficient synthesis and purification processes (Li et al., 2018).
Safety and Hazards
“(4,6-Dichloropyrimidin-2-yl)methanol” is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray. If in eyes, rinse cautiously with water for several minutes .
作用機序
Target of Action
It is known that pyrimidine derivatives, such as this compound, are often involved in interactions with various enzymes and receptors in the body .
Mode of Action
It is known that 2-amino-4,6-dichloropyrimidines, a related group of compounds, have shown inhibitory effects on immune-activated nitric oxide production . This suggests that (4,6-Dichloropyrimidin-2-yl)methanol might interact with its targets in a similar manner, leading to changes in cellular functions.
Biochemical Pathways
Given the potential inhibitory effects on nitric oxide production, it can be inferred that this compound may influence pathways related to immune response and inflammation .
Result of Action
Related compounds have been shown to inhibit immune-activated nitric oxide production, suggesting potential anti-inflammatory effects .
生化学分析
Biochemical Properties
(4,6-Dichloropyrimidin-2-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and function. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme group, which can inhibit the enzyme’s catalytic activity . This inhibition can result in altered drug metabolism and potential drug-drug interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological changes. For instance, high doses of this compound have been associated with toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation in different tissues, influencing its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism.
特性
IUPAC Name |
(4,6-dichloropyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-3-1-4(7)9-5(2-10)8-3/h1,10H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYUNBUWGWXSQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670347 | |
| Record name | (4,6-Dichloropyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1244949-68-5 | |
| Record name | 4,6-Dichloro-2-pyrimidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1244949-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4,6-Dichloropyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)








![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)


